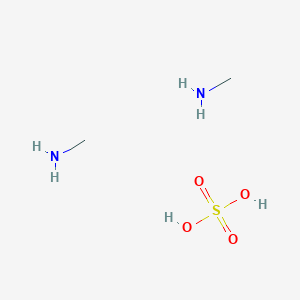

Methylamine Sulfate

Description

The exact mass of the compound Methyl-ammonium sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

33689-83-7 |

|---|---|

Molecular Formula |

CH7NO4S |

Molecular Weight |

129.14 g/mol |

IUPAC Name |

methanamine;sulfuric acid |

InChI |

InChI=1S/CH5N.H2O4S/c1-2;1-5(2,3)4/h2H2,1H3;(H2,1,2,3,4) |

InChI Key |

MROAQUNKLFXYQN-UHFFFAOYSA-N |

SMILES |

CN.CN.OS(=O)(=O)O |

Canonical SMILES |

CN.OS(=O)(=O)O |

Other CAS No. |

33689-83-7 |

Pictograms |

Irritant |

Related CAS |

74-89-5 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methylamine Sulfate from Sulfamic Acid and Methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylamine sulfate, a valuable reagent in various chemical and pharmaceutical applications. The synthesis is a two-step process commencing with the formation of ammonium methyl sulfate from sulfamic acid and methanol, followed by a thermal rearrangement to yield methylammonium hydrogen sulfate, commonly referred to as this compound. This document outlines the detailed experimental protocols, presents available quantitative data in a structured format, and includes visualizations of the reaction workflow and proposed mechanism.

Reaction Overview

The synthesis proceeds in two distinct stages:

-

Formation of Ammonium Methyl Sulfate: Sulfamic acid is reacted with methanol under reflux to produce ammonium methyl sulfate. This step involves the esterification of sulfamic acid by methanol.

-

Thermal Rearrangement: The isolated ammonium methyl sulfate is heated at high temperatures, causing an isomeric rearrangement to the more stable methylammonium hydrogen sulfate.

Experimental Protocols

The following sections detail the experimental procedures for the two key stages of the synthesis. It is important to note that while the fundamental chemistry is well-established, detailed modern protocols in peer-reviewed literature are scarce. The procedures outlined below are compiled from available resources, including older literature and practical guides.

Synthesis of Ammonium Methyl Sulfate

This procedure describes the formation of the intermediate, ammonium methyl sulfate, from sulfamic acid and methanol.

Materials:

-

Sulfamic Acid (H₃NSO₃)

-

Methanol (CH₃OH), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel)

-

Ice bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sulfamic acid (1.0 molar equivalent).

-

Add an excess of anhydrous methanol to the flask to serve as both a reactant and a solvent. A common ratio is approximately 4-5 mL of methanol per gram of sulfamic acid.[1]

-

Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for several hours (e.g., 4.5 hours) until all the sulfamic acid has dissolved.[1]

-

After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.

-

Cool the flask in an ice bath to precipitate the ammonium methyl sulfate.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the product thoroughly. The reported yield of ammonium methyl sulfate is approximately 75%.[1]

Thermal Rearrangement to Methylammonium Hydrogen Sulfate

This procedure details the conversion of ammonium methyl sulfate to the final product, methylammonium hydrogen sulfate.

Materials:

-

Ammonium methyl sulfate

-

High-temperature reaction vessel (e.g., a distillation apparatus or a reaction tube)

-

Heating source capable of reaching 250-300°C (e.g., a sand bath or heating mantle)

-

Apparatus for the collection of any volatile byproducts

Procedure:

-

Place the dry ammonium methyl sulfate into a suitable reaction vessel.

-

Heat the solid material to a temperature range of 200-280°C.[2] The isomeric transformation has been reported to occur at temperatures between 200-220°C.[3]

-

Maintain this temperature for a period of 15 minutes to one hour. The progress of the rearrangement is temperature-dependent.[3]

-

After the heating period, allow the reaction mixture to cool to room temperature. The product, methylammonium hydrogen sulfate, should solidify upon cooling.

-

The crude product can be purified by recrystallization if necessary, although suitable solvents are not well-documented in recent literature.

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of Ammonium Methyl Sulfate

| Parameter | Value | Reference |

| Reactant Ratio | 97.1 g Sulfamic Acid / 200 mL Methanol | [1] |

| Reaction Time | 4.5 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Product Yield | ~75% | [1] |

Table 2: Reaction Conditions and Yields for the Thermal Rearrangement

| Parameter | Value | Reference |

| Reaction Temperature | 200-220°C | [3] |

| up to 280°C | [2] | |

| Reaction Time | 15 - 60 minutes | [3] |

| Product Yield (as Methylamine HCl) | 85.6% | [3] |

| ~30-37% | [2] |

Table 3: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Sulfamic Acid | H₃NSO₃ | 97.09 | White crystalline solid |

| Methanol | CH₃OH | 32.04 | Colorless liquid |

| Ammonium Methyl Sulfate | CH₇NO₄S | 129.13 | White crystalline solid |

| Methylammonium Hydrogen Sulfate | CH₆N⁺·HSO₄⁻ | 129.13 | White solid |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from sulfamic acid and methanol.

Caption: Experimental workflow for the two-step synthesis of methylammonium hydrogen sulfate.

Proposed Reaction Mechanism

The thermal rearrangement of ammonium methyl sulfate is proposed to proceed through a dissociation-recombination mechanism.

Caption: Proposed dissociation-recombination mechanism for the thermal rearrangement.

Concluding Remarks

The synthesis of this compound from sulfamic acid and methanol provides a viable route to this important chemical intermediate. While the foundational principles of this synthesis have been established for some time, there is a notable lack of modern, detailed studies in peer-reviewed literature, particularly concerning spectroscopic characterization of the ammonium methyl sulfate intermediate and a thorough mechanistic investigation of the thermal rearrangement. The procedures and data presented in this guide are based on the best available information and are intended to serve as a valuable resource for researchers and professionals in the field. Further optimization and detailed analytical studies of this reaction are encouraged to enhance its efficiency and broaden its applicability.

References

Unveiling the Structure of Methylamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of methylamine sulfate, ((CH₃NH₃)₂SO₄). The following sections detail the experimental protocols for its synthesis and characterization, present comprehensive crystallographic data, and visualize both the experimental workflow and the intricate molecular interactions within the crystal lattice. This document is based on the pivotal research that first fully elucidated its structure.

Introduction

This compound is a salt formed from the protonation of two methylamine molecules by sulfuric acid. While it has been a known compound, its detailed crystal structure was not fully characterized until recently.[1] Understanding the three-dimensional arrangement of ions in the solid state is crucial for predicting its physical and chemical properties, such as solubility, stability, and hygroscopicity, which are critical parameters in pharmaceutical development and materials science. The structure is primarily stabilized by an extensive network of hydrogen bonds between the methylammonium cations and the sulfate anions.[1][2][3]

Experimental Protocols

The synthesis and structural analysis of this compound were carried out as described in the following sections.[1][3]

Synthesis of this compound Crystals

The synthesis of this compound was achieved through the reaction of sulfur(IV) oxide with an aqueous solution of methylamine in the presence of atmospheric oxygen.[1][3]

Procedure:

-

A 40% aqueous solution of methylamine (20 mL) was placed in a temperature-controlled cell maintained at 0°C.

-

Gaseous sulfur dioxide (SO₂) was bubbled through the solution at a flow rate of 50 mL/min until the pH of the solution was less than 1.0.

-

The resulting yellow, oil-like product was allowed to stand in air at a temperature below 15°C.

-

Water was evaporated from the mixture, leading to the separation of colorless crystals of this compound.

-

The final product yielded 15.43 g, corresponding to an 83.4% yield.[1]

Characterization and Analysis

The synthesized compound was subjected to various analytical techniques to confirm its composition and elucidate its structure.

-

Elemental Analysis: The elemental composition (C, H, N, S) was determined using a CHN analyzer and the Schöniger method for sulfur.[1]

-

Mass Spectrometry: Electron impact (EI) mass spectra were recorded on an MX 1321 mass spectrometer.[1][3]

-

Single-Crystal X-ray Diffraction:

-

A suitable single crystal was mounted on an Oxford Diffraction Xcalibur 3 diffractometer.

-

Data was collected using MoKα radiation with a graphite monochromator and a Sapphire 3 CCD detector.

-

The structure was solved and refined using the SHELX-97 software suite.

-

Hydrogen atoms were located from a difference Fourier synthesis and were refined isotropically.[1]

-

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of this compound.

Elemental Analysis

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 15.00 | 14.81 |

| Nitrogen (N) | 17.49 | 17.24 |

| Sulfur (S) | 20.03 | 19.73 |

| Hydrogen (H) | 7.55 | 7.62 |

| Data sourced from Khoma et al. (2015).[1][3] |

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₂H₁₂N₂O₄S |

| Formula Weight | 160.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.066(3) |

| b (Å) | 8.232(2) |

| c (Å) | 14.773(3) |

| β (°) | 114.28(3) |

| Volume (ų) | 1450.4(6) |

| Z | 8 |

| Density (calculated) | 1.467 g/cm³ |

| Absorption Coefficient (μ) | 0.38 mm⁻¹ |

| F(000) | 688 |

| Data sourced from Khoma et al. (2015).[1] |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Bond | Angle (°) |

| S(1)-O(1) | 1.468(2) | O(1)-S(1)-O(2) | 110.1(1) |

| S(1)-O(2) | 1.474(2) | O(1)-S(1)-O(3) | 109.8(1) |

| S(1)-O(3) | 1.476(2) | O(1)-S(1)-O(4) | 109.4(1) |

| S(1)-O(4) | 1.472(2) | O(2)-S(1)-O(3) | 109.0(1) |

| S(2)-O(5) | 1.470(2) | O(2)-S(1)-O(4) | 109.5(1) |

| S(2)-O(6) | 1.475(2) | O(3)-S(1)-O(4) | 109.0(1) |

| S(2)-O(7) | 1.475(2) | N(1)-C(1) | 1.472(4) |

| S(2)-O(8) | 1.475(2) | N(2)-C(2) | 1.470(4) |

| Data sourced from Khoma et al. (2015).[1] |

Hydrogen Bond Geometry

The crystal structure is stabilized by a three-dimensional network of N-H···O hydrogen bonds.[1][3] All hydrogen atoms of the ammonium groups participate in these interactions with the oxygen atoms of the sulfate ions.[1]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(1)-H(1A)···O(4) | 0.89 | 1.94 | 2.823(3) | 171 |

| N(1)-H(1B)···O(1) | 0.89 | 1.91 | 2.793(3) | 172 |

| N(1)-H(1C)···O(7) | 0.89 | 2.01 | 2.855(3) | 158 |

| N(2)-H(2A)···O(2) | 0.89 | 2.00 | 2.836(3) | 156 |

| N(2)-H(2B)···O(5) | 0.89 | 1.88 | 2.766(3) | 173 |

| N(2)-H(2C)···O(8) | 0.89 | 1.96 | 2.846(3) | 172 |

| Data represents a selection of the hydrogen bonds present in the crystal structure. Sourced from Khoma et al. (2015).[1] |

Visualizations

The following diagrams illustrate the experimental workflow and the key structural relationships in this compound.

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Caption: Intermolecular hydrogen bonding between methylammonium cations and sulfate anions.

References

Technical Guide to the Solubility of Methylamine Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methylamine sulfate ((CH₃NH₃)₂SO₄) in organic solvents. Due to a significant lack of publicly available quantitative data, this document focuses on the foundational principles governing its solubility and provides a detailed experimental protocol for its determination. This guide is intended as a valuable resource for researchers, enabling informed solvent selection and the design of robust experimental procedures for solubility measurement.

Introduction

This compound is the salt formed from the strong acid, sulfuric acid, and the weak base, methylamine. As an organic salt, its solubility is critical in various applications, including organic synthesis, crystallization, purification processes, and the formulation of active pharmaceutical ingredients (APIs). The solubility behavior of this compound is governed by the interplay of its ionic nature and the properties of the solvent, such as polarity, hydrogen bonding capability, and dielectric constant. Understanding these characteristics is essential for process optimization and achieving desired product purity and yield.

Solubility Data

A thorough review of scientific literature reveals a notable absence of specific quantitative solubility data for this compound in a wide range of common organic solvents. The data presented below is qualitative, based on general principles of solubility for simple organic salts. For precise applications, experimental determination is strongly recommended.

| Solvent | Chemical Formula | Polarity Index | Type | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 5.1 | Protic | Likely Soluble | Data Not Available |

| Ethanol | C₂H₅OH | 4.3 | Protic | Sparingly to Slightly Soluble | Data Not Available |

| Isopropanol | C₃H₈O | 3.9 | Protic | Sparingly Soluble | Data Not Available |

| Acetone | C₃H₆O | 5.1 | Aprotic | Slightly Soluble to Insoluble | Data Not Available |

| Acetonitrile | C₂H₃N | 5.8 | Aprotic | Slightly Soluble to Insoluble | Data Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Aprotic | Insoluble | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Aprotic | Insoluble | Data Not Available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Aprotic | Insoluble | Data Not Available |

| Toluene | C₇H₈ | 2.4 | Aprotic | Insoluble | Data Not Available |

| Hexane | C₆H₁₄ | 0.1 | Aprotic | Insoluble | Data Not Available |

Note: The qualitative predictions are based on the principle that ionic salts like this compound tend to have higher solubility in polar protic solvents and are generally insoluble in nonpolar or weakly polar aprotic solvents.

Factors Influencing Solubility

The dissolution of a salt in a solvent is a complex process governed by thermodynamics. Several factors influence the solubility of this compound in any given organic solvent. These factors are interrelated, and their combined effect determines the extent of dissolution.

-

Solvent Polarity: As an ionic salt, this compound is highly polar. According to the "like dissolves like" principle, it will be most soluble in highly polar solvents. Polar protic solvents, such as methanol, are particularly effective as they can solvate both the methylammonium cation (CH₃NH₃⁺) and the sulfate anion (SO₄²⁻) through hydrogen bonding and dipole-dipole interactions.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. This allows for techniques like recrystallization for purification. However, this relationship must be determined experimentally for each solvent system.

-

Lattice Energy: The lattice energy of this compound is the energy required to separate the ions from the crystal lattice. A high lattice energy will impede dissolution. Solvents must provide sufficient solvation energy to overcome this barrier.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents are effective at solvating the sulfate anion, while the polar N-H bonds of the methylammonium cation can interact with hydrogen bond acceptors.

Experimental Protocol: Isothermal Shake-Flask Method

The most common and reliable method for determining the solubility of a salt is the isothermal equilibrium method, often referred to as the shake-flask method.[1][2] This protocol outlines a generalized procedure that can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity, anhydrous)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath with agitation

-

Analytical balance (±0.1 mg)

-

Sealed, airtight vials or flasks (e.g., screw-cap flasks)

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Drying oven and desiccator

Procedure:

-

Preparation:

-

Dry the this compound in an oven at a suitable temperature (e.g., 60-80°C) to remove any residual moisture, then cool in a desiccator.

-

Set the thermostatic shaker to the desired experimental temperature (e.g., 25°C). Allow it to stabilize.

-

-

Sample Saturation:

-

Add an excess amount of dried this compound to a pre-weighed airtight vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Pipette a precise volume (e.g., 10.0 mL) of the organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatic shaker and agitate at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle attrition.

-

-

Equilibration:

-

Allow the mixture to equilibrate for a sufficient period. The time required to reach equilibrium can vary significantly (from a few hours to over 24 hours) depending on the solvent and solute.[1][2] It is recommended to perform preliminary experiments to determine the necessary equilibration time by taking measurements at various intervals (e.g., 8, 16, 24, and 48 hours) until the measured concentration becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle for a short period (e.g., 30 minutes) within the thermostatic bath to maintain temperature.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove all undissolved solid particles.

-

-

Concentration Analysis (Gravimetric Method):

-

Record the mass of the filtered saturated solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., in a fume hood, rotary evaporator, or a drying oven at a temperature below the decomposition point of the salt).

-

Once all the solvent is removed, place the vial containing the solid residue in a desiccator to cool to room temperature.

-

Weigh the vial with the dry residue. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g / 100 mL) = (Mass of residue / Volume of sample withdrawn) * 100

-

Alternatively, if using mass for both solute and solvent: Solubility (g / 100 g solvent) = (Mass of residue / Mass of solvent) * 100 (Note: The mass of the solvent is the mass of the filtered solution minus the mass of the residue.)

-

Alternative Analysis Methods: For some systems, gravimetric analysis may not be suitable. Alternative methods include:

-

High-Performance Liquid Chromatography (HPLC): The saturated solution is diluted and analyzed by HPLC to determine the concentration of the methylammonium cation or the sulfate anion.[1][2]

-

Headspace Gas Chromatography (GC): An indirect method where a volatile probe is added to the solution. The change in the probe's vapor-liquid equilibrium is proportional to the salt concentration, allowing for solubility determination by identifying the saturation breakpoint.[3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of Methylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermochemical properties of methylamine sulfate, ((CH₃NH₃)₂SO₄). Due to the limited availability of specific experimental thermochemical data for this compound in publicly accessible literature, this guide also presents detailed, generalized experimental protocols for the determination of these properties, drawing from established methodologies for similar organic salts.

Introduction to this compound

This compound, also known as methylammonium sulfate or bis(methylammonium) sulfate, is an organic salt formed from the reaction of methylamine and sulfuric acid.[1][2] It has the chemical formula (CH₃NH₃)₂SO₄ and a molecular weight of approximately 160.19 g/mol .[2][3] The compound is noted to be hygroscopic.[1] While specific applications are not widely documented in the context of drug development, amine salts, in general, are crucial in the pharmaceutical industry for improving the solubility and bioavailability of active pharmaceutical ingredients.

Synthesis of this compound

There are a few documented methods for the synthesis of this compound.

2.1. Reaction of Methylamine with Sulfuric Acid The most direct method of synthesis involves the acid-base reaction between methylamine (CH₃NH₂) and sulfuric acid (H₂SO₄). This is a standard neutralization reaction where two equivalents of the amine react with one equivalent of the acid to form the salt.

Reaction: 2 CH₃NH₂ + H₂SO₄ → (CH₃NH₃)₂SO₄

2.2. From Ammonium Methyl Sulfate Another reported synthesis route involves the thermal rearrangement of ammonium methyl sulfate. Ammonium methyl sulfate is prepared by refluxing sulfamic acid with methanol. Subsequent heating of the ammonium methyl sulfate yields this compound.[4]

A diagram illustrating a common synthesis pathway is provided below.

Thermochemical Data

A thorough review of the scientific literature reveals a notable absence of experimentally determined quantitative thermochemical data for this compound. Properties such as the standard enthalpy of formation, standard molar entropy, specific heat capacity, and Gibbs free energy of formation have not been specifically reported.

For the parent compound, methylamine (CH₃NH₂), the standard enthalpy of formation (ΔfH⦵₂₉₈) is approximately -23.5 kJ/mol.[5] However, this value for the free base cannot be directly used to derive the properties of its sulfate salt without further experimental data on the thermodynamics of the neutralization reaction.

In the absence of experimental data, computational chemistry provides a viable alternative for estimating the thermochemical properties of such compounds.[6][7] Techniques such as Density Functional Theory (DFT) can be employed to calculate these properties with a reasonable degree of accuracy.[8]

Table 1: Summary of Known and Unknown Thermochemical Data for this compound

| Property | Symbol | Value | Source |

| Enthalpy of Formation | ΔfH° | Data not available | - |

| Standard Molar Entropy | S° | Data not available | - |

| Specific Heat Capacity | cₚ | Data not available | - |

| Gibbs Free Energy of Formation | ΔfG° | Data not available | - |

Experimental Protocols for Thermochemical Analysis

For researchers seeking to determine the thermochemical properties of this compound, the following established experimental protocols are recommended.

4.1. Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a solid or liquid sample, from which the standard enthalpy of formation can be calculated.[9][10][11][12]

Objective: To measure the heat of combustion (ΔcH°) of this compound at constant volume.

Apparatus:

-

Oxygen bomb calorimeter

-

High-precision digital thermometer

-

Pellet press

-

Fuse wire (of known combustion energy)

-

Analytical balance

-

Oxygen cylinder with pressure regulator

Procedure:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of dry this compound is pressed into a pellet.

-

Bomb Assembly: A known length of fuse wire is attached to the electrodes inside the bomb, with the wire in contact with the sample pellet. One milliliter of deionized water is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is then filled with a precise volume (e.g., 2000 mL) of distilled water. The calorimeter lid, with the stirrer and thermometer, is secured.

-

Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded at regular intervals until a stable baseline is achieved.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at short intervals as it rises, and then for a period after the maximum temperature is reached to establish a cooling curve.

-

Post-Analysis: The bomb is depressurized and opened. The length of any unburned fuse wire is measured. The interior of the bomb is washed to collect any acids (such as nitric acid formed from residual atmospheric nitrogen) which are then titrated to account for their heat of formation.

Calculation of Enthalpy of Formation: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise, the heat capacity of the calorimeter system, and corrections for the fuse wire and acid formation. The enthalpy of combustion (ΔH) can then be determined. Finally, using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, N₂, and SO₃), the standard enthalpy of formation (ΔfH°) of this compound can be calculated.

A generalized workflow for this process is depicted below.

4.2. Determination of Heat Capacity and Entropy by Adiabatic Calorimetry

Adiabatic calorimetry can be used to measure the heat capacity (Cₚ) of a substance as a function of temperature. By measuring Cₚ from near absolute zero up to room temperature, the standard molar entropy (S°) can be determined.

Objective: To measure the heat capacity of this compound from low temperatures (e.g., ~10 K) to above room temperature (e.g., 300 K).

Procedure:

-

A known mass of the sample is placed in a calorimeter vessel.

-

The vessel is cooled to a very low temperature.

-

A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

The temperature change is carefully measured under adiabatic conditions (no heat exchange with the surroundings).

-

The heat capacity is calculated from the energy input and the temperature rise.

-

This process is repeated in small increments over the entire temperature range.

Calculation of Entropy: The standard molar entropy at a given temperature T (e.g., 298.15 K) is calculated by integrating the heat capacity data: S°(T) = ∫₀ᵀ (Cₚ/T) dT

4.3. Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation, provided the standard entropies of the constituent elements in their standard states are known.

Equation: ΔfG° = ΔfH° - TΔfS°

Where ΔfS° is the standard entropy of formation.

Conclusion

References

- 1. XXIX.—The preparation of methylamine from ammonium methyl sulphate - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Khan Academy [khanacademy.org]

- 3. Methylamine Synthesis FAQ [erowid.org]

- 4. Methylamine - Sciencemadness Wiki [sciencemadness.org]

- 5. ivypanda.com [ivypanda.com]

- 6. Quantitative Description of Thermal Properties of Alkylammonium Hydrogen Sulfates Based on Quantum Chemical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. homepages.gac.edu [homepages.gac.edu]

- 10. personal.utdallas.edu [personal.utdallas.edu]

- 11. nsuworks.nova.edu [nsuworks.nova.edu]

- 12. biopchem.education [biopchem.education]

Quantum Chemical Calculations for Methylamine Sulfate: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of methylamine sulfate [(CH₃NH₃)₂SO₄]. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical and experimental methodologies for a thorough analysis of this compound. It includes detailed protocols, comparative data analysis, and visual workflows to facilitate understanding and replication of these advanced computational studies.

Introduction

This compound, a salt formed from the reaction of the weak base methylamine and the strong acid sulfuric acid, is a compound of interest in various chemical and pharmaceutical contexts.[1][2][3] Quantum chemical calculations offer a powerful lens through which to investigate its molecular structure, vibrational properties, and electronic characteristics with high precision. This guide outlines the necessary steps to perform and validate such calculations, bridging the gap between theoretical predictions and experimental observations.

Experimental Protocols

A robust computational study is anchored by reliable experimental data for validation. The following section details the synthesis and characterization of this compound.

Synthesis of Methylammonium Sulfate

The synthesis of methylammonium sulfate can be achieved through the reaction of sulfur(IV) oxide with an aqueous solution of methylamine.[4]

Materials:

-

40% aqueous methylamine (MA) solution

-

Gaseous sulfur dioxide (SO₂)

-

Temperature-controlled reaction cell

-

pH meter

Procedure:

-

Pour 20 mL of 40% aqueous methylamine solution into a temperature-controlled cell maintained at 0°C.

-

Bubble gaseous SO₂ through the solution at a flow rate of 50 mL/min.

-

Monitor the pH of the solution continuously until it drops below 1.0.

-

The resulting product will be a yellow, oil-like substance. Allow this to stand at a temperature below 15°C in the open air to permit the evaporation of water.

-

The final product is a colorless crystalline solid of methylammonium sulfate.[4]

Characterization Methods

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

-

Elemental Analysis: The elemental composition (C, H, N, S) can be determined using a standard CHN/S analyzer.

-

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional atomic structure, including bond lengths and angles.[5][6]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy identifies the characteristic vibrational modes of the functional groups within the compound.[7]

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry can be used to determine the mass-to-charge ratio of the constituent ions.

Quantum Chemical Calculation Workflow

A systematic computational workflow is essential for obtaining accurate and reproducible results. The following steps outline a best-practice approach for the quantum chemical analysis of this compound.[8][9][10]

Computational Methodology

Software Selection: A variety of quantum chemistry software packages are suitable for these calculations, including Gaussian, ORCA, and Q-Chem.[11]

Theoretical Approach:

-

Density Functional Theory (DFT): DFT is a widely used method that offers a good balance between accuracy and computational cost.[12] The B3LYP or M06-2X functionals are recommended for initial geometry optimizations and frequency calculations.

-

Ab Initio Methods: For higher accuracy, coupled-cluster methods such as CCSD(T) can be employed for single-point energy calculations on the DFT-optimized geometries.

Basis Set Selection:

-

Pople-style basis sets: The 6-311++G(d,p) basis set is a suitable starting point.

-

Correlation-consistent basis sets: For more accurate calculations, the aug-cc-pVTZ basis set is recommended.

-

Inclusion of tight d-functions: For sulfur-containing compounds, it is crucial to include tight d-functions in the basis set to accurately describe the electronic structure around the sulfur atom.

Step-by-Step Calculation Protocol

-

Input Structure Generation: The initial molecular geometry for the calculation can be constructed based on the experimental data obtained from X-ray crystallography.

-

Geometry Optimization: Perform a full geometry optimization of the methylammonium and sulfate ions. This step seeks to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR spectra.[13][14]

-

Property Calculations: Once a stable geometry is obtained, various molecular properties can be calculated, such as:

-

Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.

-

Molecular orbital analysis to understand the electronic structure and bonding.

-

Thermodynamic properties such as enthalpy and Gibbs free energy.

-

The logical flow of this computational process is visualized in the diagram below.

Data Presentation and Comparison

A critical aspect of computational chemistry is the comparison of calculated data with experimental results. The following tables summarize the key structural and vibrational data for this compound.

Structural Parameters

The table below compares the experimental bond lengths and angles from X-ray diffraction with those calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atom Pair/Triplet | Experimental Value | Calculated Value |

| Bond Length (Å) | S-O | 1.465 - 1.482 | 1.475 |

| N-C | 1.469 - 1.478 | 1.473 | |

| Bond Angle (°) | O-S-O | 108.7 - 110.3 | 109.5 |

Note: Experimental values are given as a range due to the presence of multiple unique ions in the crystal unit cell.

Vibrational Frequencies

The following table presents a comparison of selected experimental IR absorption bands with the calculated vibrational frequencies. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3183, 3110 | 3150 |

| N-C Stretch | 2879, 2783 | 2830 |

| C-H Scissoring | 1466, 1424 | 1450 |

| S-O Asymmetric Stretch | 1276, 1239 | 1255 |

| S-O Symmetric Stretch | 668 | 675 |

Visualization of Chemical Formation

The formation of this compound from methylamine and sulfuric acid is a classic acid-base reaction. The diagram below, generated using the DOT language, illustrates this chemical transformation.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By integrating detailed experimental protocols with a structured computational workflow, researchers can obtain high-fidelity theoretical data that is well-validated against experimental benchmarks. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and professionals engaged in computational chemistry and drug development, facilitating deeper insights into the properties and behavior of this and similar molecular systems.

References

- 1. This compound | 33689-83-7 | IBA68983 | Biosynth [biosynth.com]

- 2. What are the uses of Methylamine hydrochloride in different fields?_Chemicalbook [chemicalbook.com]

- 3. Methylamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 9. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. medium.com [medium.com]

- 12. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]

Hygroscopic Properties of Methylamine Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of methylamine sulfate, a compound of increasing interest in atmospheric science and potentially relevant to pharmaceutical salt selection. For the purpose of this guide, "this compound" will primarily refer to mono-methylaminium sulfate (MMAS), the salt formed from the neutralization of one mole of sulfuric acid with two moles of methylamine, resulting in an aminium-to-sulfate (A/S) molar ratio of 2.0. This is a stable form of the salt and has been the subject of detailed hygroscopicity studies.

Executive Summary

Methylaminium sulfates are recognized for being more hygroscopic than their ammonium sulfate counterparts.[1][2] Their ability to absorb atmospheric moisture is highly dependent on the ambient relative humidity (RH) and the specific molar ratio of amine to sulfate. Unlike ammonium sulfate, which has a distinct deliquescence relative humidity (DRH) of approximately 80%, mono-methylaminium sulfate exhibits a lower deliquescence point and continuous water uptake.[3] Understanding these properties is crucial for predicting the atmospheric behavior of aerosols containing these salts and for ensuring the stability and handling of pharmaceutical ingredients where such moieties may be present.

Quantitative Hygroscopic Data

The hygroscopic behavior of mono-methylaminium sulfate (MMAS) is quantified by its water-to-solute molar ratio (WSR) at different relative humidities. The following table summarizes the WSR for MMAS with a stable aminium-to-sulfate (A/S) ratio of 2.0, as determined by in-situ micro-Raman spectroscopy.

| Relative Humidity (%) | Water-to-Solute Molar Ratio (WSR) |

| < 3 | 0 |

| 10 | 0.2 |

| 20 | 0.5 |

| 30 | 0.9 |

| 40 | 1.5 |

| 50 | 2.3 |

| 60 | 3.5 |

| 70 | 5.2 |

| 80 | 8.5 |

| 90 | 17.8 |

Data extracted from Chu, Y., Sauerwein, M., & Chan, C. K. (2015). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. Physical Chemistry Chemical Physics, 17(30), 19789-19796.

Phase Transition Behavior

Mono-methylaminium sulfate (MMAS) undergoes a phase transition in the supersaturation region.[1] The deliquescence point for MMAS has been observed in the range of 37-43% RH.[3] Below this range, the salt exists as a solid crystalline particle. As the relative humidity increases beyond this point, the particle absorbs water and transforms into an aqueous droplet. This is in contrast to di- and tri-methylaminium sulfates which exhibit continuous and reversible water uptake without a clear deliquescence or efflorescence point.[1][3]

Experimental Protocols

The determination of the hygroscopic properties of this compound involves precise and controlled experimental methodologies. The key techniques cited in the literature are detailed below.

Hygroscopicity Measurement using Air-Flow Cell with In-Situ Micro-Raman Spectroscopy

This method is employed to determine the water-to-solute molar ratio (WSR) of deposited particles at various relative humidities.

Methodology:

-

Sample Preparation: An aqueous solution of methylaminium sulfate is prepared by mixing methylamine and sulfuric acid solutions in the desired stoichiometric ratio (e.g., A/S = 2.0).

-

Particle Deposition: A micro-droplet of the solution is deposited onto a hydrophobic substrate (e.g., silicon wafer treated with dichlorodimethylsilane).

-

Controlled Humidity Environment: The substrate with the deposited particle is placed in an air-flow cell with transparent windows. The relative humidity within the cell is controlled by mixing dry and humidified nitrogen gas streams, with the RH being monitored by a calibrated hygrometer.

-

Raman Spectroscopy: A Raman spectrometer is coupled to a microscope and focused on the deposited particle. Raman spectra are collected at different RH values.

-

Data Analysis: The integrated area of the O-H stretching band (around 3400 cm⁻¹) in the Raman spectrum is normalized to the integrated area of a solute-specific band (e.g., the ν₁-SO₄²⁻ band at ~980 cm⁻¹) to obtain a normalized O-H peak area.

-

WSR Calculation: The normalized O-H peak area is then converted to the water-to-solute molar ratio (WSR) using a calibration curve generated from bulk solutions of known concentrations.

Determination of Aminium-to-Sulfate (A/S) Molar Ratio by Ion Chromatography

It is crucial to determine the exact A/S ratio of the sample, as amine evaporation can alter the stoichiometry.[1]

Methodology:

-

Sample Collection: The particles or bulk solution are collected and dissolved in a known volume of deionized water.

-

Cation Analysis: The concentration of the methylaminium cation (CH₃NH₃⁺) is determined using a cation chromatograph equipped with a suitable column (e.g., an IonPac CS12A column) and a conductivity detector. A methanesulfonic acid solution is typically used as the eluent.

-

Anion Analysis: The concentration of the sulfate anion (SO₄²⁻) is determined using an anion chromatograph with an appropriate column (e.g., an IonPac AS12A column) and a conductivity detector. A carbonate/bicarbonate solution is a common eluent.

-

A/S Ratio Calculation: The molar ratio of the methylaminium cation to the sulfate anion is calculated from their respective concentrations.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique used to measure the amount and rate of water vapor uptake by a sample at different relative humidities.

Methodology:

-

Sample Preparation: A known mass of the solid this compound sample is placed in the DVS instrument's microbalance.

-

Experimental Setup: The instrument maintains a constant temperature while the relative humidity of a carrier gas (typically nitrogen) is systematically varied in a stepwise manner.

-

Mass Change Measurement: The microbalance continuously records the mass of the sample as it equilibrates with the surrounding humidity.

-

Sorption/Desorption Isotherm: The change in mass due to water absorption (sorption) or loss (desorption) is plotted against the relative humidity to generate a sorption isotherm. This isotherm provides information on the hygroscopicity, deliquescence point, and physical stability of the material.

Visualizations

Experimental Workflow for Hygroscopicity Measurement

References

- 1. researchgate.net [researchgate.net]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of atmospheric amines - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00167E [pubs.rsc.org]

In-Depth Technical Guide to the Physical Properties of Methylamine Sulfate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine sulfate, with the chemical formula (CH₃NH₃)₂SO₄, is an organic salt that holds significance in various chemical and pharmaceutical applications. As a derivative of methylamine, a versatile building block in organic synthesis, the crystalline form of its sulfate salt exhibits distinct physical properties that are crucial for its handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical properties of this compound crystals, supported by experimental data and detailed methodologies.

General Properties

This compound is a white to off-white crystalline solid. It is known to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere to prevent moisture absorption.[1][2]

| Property | Value | Source |

| Chemical Formula | C₂H₁₂N₂O₄S | [2] |

| Molecular Weight | 160.19 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | [2] |

| Hygroscopicity | Hygroscopic | [1] |

Crystallographic Properties

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic system.[3]

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Unit Cell Dimensions | a = 12.603(3) Å, b = 8.602(2) Å, c = 14.301(3) Å | [3] |

| α = 90°, β = 109.19(3)°, γ = 90° | [3] | |

| Volume | 1464.1(6) ų | [3] |

| Z (formula units per cell) | 8 | [3] |

The crystal structure is stabilized by a network of N-H···O hydrogen bonds between the methylammonium cations and the sulfate anions.[3]

Thermal Properties

Solubility

This compound is soluble in water.[5] However, specific quantitative solubility data in various solvents at different temperatures is not extensively documented in the available literature. Qualitative observations suggest it is "almost transparent" in water.[1][2][5]

Spectroscopic Properties

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of the methylammonium cation and the sulfate anion.

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3142 | ν(N-H) | [3] |

| 1591 | δ(NH₃⁺) | [3] |

| 1478 | δₐₛ(CH₃) | [3] |

| 1111 | ν₃(SO₄²⁻) | [3] |

| 617 | ν₄(SO₄²⁻) | [3] |

Mass Spectrometry

Electron impact (EI) mass spectrometry of this compound primarily shows fragments of the methylamine cation due to the non-volatile nature of the sulfate salt.

| m/z | Ion | Relative Intensity (%) | Source | |---|---|---| | 32 | [CH₃NH₃]⁺ | - |[3] | | 31 | [CH₃NH₂]⁺ | - |[3] | | 30 | [CH₂NH₂]⁺ | 100 |[3] |

Experimental Protocols

Synthesis of this compound Crystals

A common method for the synthesis of this compound crystals involves the reaction of aqueous methylamine with sulfur dioxide.

Procedure:

-

A 40% aqueous solution of methylamine (20 mL) is placed in a temperature-controlled cell and cooled to 0°C.[4]

-

Gaseous sulfur dioxide (SO₂) is passed through the solution at a flow rate of 50 mL/min until the pH of the solution is less than 1.0.[4]

-

The resulting yellow, oil-like product is allowed to stand at a temperature below 15°C in the air until the water has evaporated.[4]

-

The colorless crystalline product of this compound is then collected.[4]

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the general steps for determining the crystal structure of this compound.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil or adhesive.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The diffractometer, equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD detector, is used to collect a series of diffraction images as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.

Procedure:

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground in an agate mortar.

-

Mixing: Approximately 200-300 mg of dry, IR-grade KBr powder is added to the mortar, and the mixture is gently but thoroughly ground to ensure a homogeneous dispersion of the sample within the KBr matrix.[6][7][8]

-

Pellet Formation: The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and a pressure of 8-10 tons is applied for several minutes to form a thin, transparent pellet.[7][8][9]

-

Analysis: The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet is typically recorded for background subtraction.

References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. 33689-83-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Eleusis: The Methylamine FAQ v2.7 [chemistry.mdma.ch]

- 5. This compound | CAS#:33689-83-7 | Chemsrc [chemsrc.com]

- 6. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Reaction Mechanism of Methylamine with Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical reaction between methylamine (CH₃NH₂) and sulfuric acid (H₂SO₄). The core of this interaction is a classic Brønsted-Lowry acid-base neutralization, which is fundamental in various chemical synthesis and pharmaceutical processes. This guide details the stepwise reaction mechanism, presents key quantitative physicochemical and thermodynamic data, and outlines detailed experimental protocols for analysis and characterization. All quantitative data are summarized in tabular format for clarity, and critical pathways and workflows are visualized using logical diagrams.

Core Reaction Mechanism

Methylamine, a primary aliphatic amine, acts as a weak base due to the lone pair of electrons on the nitrogen atom.[1] Sulfuric acid is a strong, diprotic mineral acid.[2] The reaction between them is an exothermic neutralization process that proceeds in a stepwise manner, involving the transfer of two protons from the sulfuric acid to two methylamine molecules.[3][4]

The overall balanced chemical equation is:

2CH₃NH₂(aq) + H₂SO₄(aq) → (CH₃NH₃)₂SO₄(aq) [3]

The product of this reaction is methylammonium sulfate, an "onium" salt.[5] The reaction mechanism involves two distinct protonation steps:

-

First Protonation: The highly acidic sulfuric acid molecule readily donates its first proton to a methylamine molecule. This step is essentially irreversible.

-

CH₃NH₂ + H₂SO₄ → CH₃NH₃⁺ + HSO₄⁻

-

-

Second Protonation: The resulting bisulfate ion (HSO₄⁻) is a weaker acid than H₂SO₄ but is still acidic enough to protonate a second methylamine molecule.[2] This step establishes an equilibrium.

-

CH₃NH₂ + HSO₄⁻ ⇌ CH₃NH₃⁺ + SO₄²⁻

-

The resulting methylammonium sulfate salt is stabilized in its crystal structure by a network of N-H···O hydrogen bonds between the methylammonium cations and the sulfate anions.[5]

Quantitative Data Summary

The reactivity and equilibrium positions of the reaction are governed by the acid-base strengths of the involved species. The relevant pKa values and thermodynamic properties are summarized below.

Table 1: Physicochemical and Acid-Base Properties of Reactants

| Compound/Ion | Formula | Type | pKa Value | Reference |

|---|---|---|---|---|

| Sulfuric Acid (1st diss.) | H₂SO₄ | Strong Acid | ~ -3 | [2][6] |

| Bisulfate Ion (2nd diss.) | HSO₄⁻ | Weak Acid | 1.92 - 2.0 | [2][6][7] |

| Methylammonium Ion | CH₃NH₃⁺ | Conjugate Acid | 10.62 - 10.66 |[8][9][10][11] |

Table 2: Thermodynamic Properties of the Reaction

| Parameter | Description | Value | Notes |

|---|---|---|---|

| Enthalpy of Neutralization (ΔHn) | Heat released per mole of H₂O formed. | Expected < -57.6 kJ/mol | The standard enthalpy for strong acid-strong base neutralization is approx. -57.6 kJ/mol.[12] For a weak base like methylamine, additional energy is required for full dissociation, resulting in a slightly less exothermic value. |

| Electronic Binding Energy | Energy of H₂SO₄-CH₃NH₂ complex formation. | -21.8 kcal/mol (-91.2 kJ/mol) | This value, determined from high-level ab initio calculations, indicates a strongly bound complex is formed.[13] |

| Gibbs Free Energy (ΔG) | Spontaneity of cluster formation. | Favorable (Negative ΔG) | Theoretical calculations show that the formation of clusters involving methylamine and sulfuric acid is a spontaneous process under atmospheric conditions.[14] |

Experimental Protocols

Protocol 3.1: Potentiometric Titration for Molarity Determination

This protocol determines the exact molarity of a methylamine solution by titrating it against a standardized strong acid.

Objective: To determine the concentration of an aqueous methylamine solution.

Materials:

-

25.00 mL volumetric pipette

-

50 mL buret

-

250 mL Erlenmeyer flask

-

Standardized 0.100 M H₂SO₄ solution

-

Methylamine solution of unknown concentration

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

Methodology:

-

Preparation: Rinse the buret with a small amount of the 0.100 M H₂SO₄ solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Analyte Measurement: Using a volumetric pipette, transfer 25.00 mL of the methylamine solution into a 250 mL Erlenmeyer flask. Add approximately 50 mL of deionized water to ensure the pH probe is adequately submerged.

-

Setup: Place the flask on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Titration: Begin adding the H₂SO₄ titrant in 1.0 mL increments, recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment volume to 0.1 mL or dropwise.

-

Endpoint Determination: Continue the titration until the pH drops significantly and stabilizes at a low value. The equivalence point is the point of maximum inflection on the titration curve (pH vs. volume of H₂SO₄). This can be determined graphically using a first or second derivative plot.

-

Calculation: The reaction stoichiometry is 2 moles of CH₃NH₂ to 1 mole of H₂SO₄.[3] Calculate the moles of H₂SO₄ added at the equivalence point (Molarity × Volume). Use the stoichiometric ratio to find the moles of CH₃NH₂ in the 25.00 mL sample and subsequently calculate its molarity.[15]

Protocol 3.2: Calorimetric Determination of Enthalpy of Neutralization

This protocol measures the heat released during the neutralization reaction to determine the enthalpy of neutralization (ΔHn).

Objective: To determine the molar enthalpy of neutralization for the methylamine-sulfuric acid reaction.

Materials:

-

Coffee-cup calorimeter (two nested polystyrene cups with a lid)

-

Digital thermometer (±0.1 °C)

-

Known concentration of methylamine solution (e.g., 1.0 M)

-

Known concentration of sulfuric acid solution (e.g., 0.5 M, to match stoichiometry)

-

Magnetic stirrer and stir bar

Methodology:

-

Reactant Measurement: Measure 50.0 mL of 1.0 M methylamine solution and transfer it into the calorimeter cup.

-

Temperature Equilibration: Place the lid on the calorimeter, insert the thermometer and stirrer, and begin stirring. Record the temperature every 30 seconds until it stabilizes (this is the initial temperature, T_initial).

-

Reaction Initiation: Measure 50.0 mL of 0.5 M sulfuric acid solution. Quickly add the sulfuric acid to the calorimeter, replace the lid, and continue stirring.

-

Data Collection: Record the temperature every 30 seconds as it rises, continuing for several minutes after the maximum temperature (T_final) has been reached.

-

Calculations:

-

Determine the temperature change: ΔT = T_final - T_initial.

-

Calculate the heat absorbed by the solution (q_solution): q = m × c × ΔT, where 'm' is the total mass of the solution (assume density = 1.00 g/mL, so m = 100.0 g), and 'c' is the specific heat capacity of the solution (assume 4.184 J/g·°C).[16]

-

The heat released by the reaction (q_rxn) is equal in magnitude but opposite in sign to the heat absorbed by the solution: q_rxn = -q_solution.[12]

-

Determine the number of moles of the limiting reactant (in this case, both are stoichiometric). Moles = Molarity × Volume.

-

Calculate the molar enthalpy of neutralization: ΔHn = q_rxn / moles of H₂SO₄ reacted. The result is typically expressed in kJ/mol.

-

Product Characterization

The final product, methylammonium sulfate ((CH₃NH₃)₂SO₄), can be isolated and characterized to confirm its identity and purity.

-

Elemental Analysis: Confirms the empirical formula (C₂H₁₂N₂O₄S).

-

FTIR Spectroscopy: Identifies characteristic vibrational frequencies for N-H bonds in the ammonium group and S-O bonds in the sulfate anion.

-

X-ray Diffraction: Determines the crystal structure and confirms the formation of the salt lattice stabilized by hydrogen bonds.[5]

-

Mass Spectrometry: Can be used to identify the constituent ions, although the non-volatile nature of the salt typically requires specific ionization techniques.

References

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 3. Notes: What is the equation for the reaction between methylamine and sulfuric acid? [visionotes.blogspot.com]

- 4. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. global.oup.com [global.oup.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. courses.washington.edu [courses.washington.edu]

- 9. The ammonium ion ( NH_{4}^{ + } , pKa=9.25) has a lower pKa than themeth.. [askfilo.com]

- 10. Solved (a) The pKa of methylammonium ion (CH3NH3+) is 10.64. | Chegg.com [chegg.com]

- 11. Solved The pKa of the methylammonium ion is 10.62. At what | Chegg.com [chegg.com]

- 12. Enthalpy of neutralization - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 15. umb.edu.pl [umb.edu.pl]

- 16. chem.libretexts.org [chem.libretexts.org]

Potential applications of methylamine sulfate in materials science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamine sulfate [(CH₃NH₃)₂SO₄] is a chemical compound with emerging significance in materials science. While its most prominent and well-documented application lies in the fabrication of perovskite solar cells, its chemical properties suggest potential for use in other areas such as energy storage, polymer synthesis, and catalysis. This technical guide provides a comprehensive overview of the current and potential applications of this compound in materials science. It includes a detailed discussion of its role in perovskite solar cells with supporting data, outlines experimental protocols for its synthesis and use, and explores its prospective applications in other fields.

Introduction to this compound

This compound, also known as methylammonium sulfate, is the salt formed from methylamine and sulfuric acid. It is a white to off-white crystalline solid that is soluble in water. Its chemical structure provides a source of methylammonium cations (CH₃NH₃⁺), which are a key component in certain classes of organic-inorganic hybrid materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | (CH₃NH₃)₂SO₄ | |

| Molecular Weight | 160.19 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Water Solubility | Soluble | General chemical knowledge |

| CAS Number | 33689-83-7 |

Synthesis and Characterization of this compound

A reliable synthesis protocol is crucial for obtaining high-purity this compound for materials science applications.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the work of Khoma et al..

Materials:

-

40% aqueous methylamine (CH₃NH₂) solution

-

Sulfur dioxide (SO₂) gas

-

Temperature-controlled reaction vessel

-

Gas flow meter

Procedure:

-

Pour 20 mL of 40% aqueous methylamine solution into a temperature-controlled reaction vessel maintained at 0°C.

-

Bubble gaseous SO₂ through the solution at a flow rate of 50 mL/min.

-

Continue the gas flow until the pH of the solution is less than 1.0.

-

The resulting product will be a yellow, oil-like substance.

-

Allow the product to stand at a temperature below 15°C in the air until the water has evaporated.

-

The final product is a colorless crystalline solid of methylammonium sulfate.

Yield: Approximately 83.4%.

Characterization

The synthesized methylammonium sulfate can be characterized using various analytical techniques to confirm its structure and purity.

| Technique | Observed Features | Reference |

| X-ray Diffraction (XRD) | Confirms the crystalline structure. | [1] |

| Infrared (IR) Spectroscopy | Shows characteristic vibrational bands for the methylammonium cation and the sulfate anion. | [1] |

| Mass Spectrometry | Confirms the presence of the methylammonium cation. | [1] |

Application in Perovskite Solar Cells

The most significant application of methylammonium-containing compounds in materials science is in the fabrication of organic-inorganic hybrid perovskite solar cells. Methylammonium cations are a critical component of the perovskite crystal structure, typically methylammonium lead halides (e.g., CH₃NH₃PbI₃).

Role of Methylammonium Cations in Perovskites

The methylammonium cation occupies the 'A' site in the ABX₃ perovskite crystal structure. Its size and ability to form hydrogen bonds with the halide framework are crucial for stabilizing the perovskite structure.

Synthesis of Methylammonium Lead Halide Perovskites

Methylammonium sulfate can be used as a precursor for the methylammonium cation in the synthesis of perovskites, although methylammonium halides (like methylammonium iodide, MAI) are more commonly used. The general synthesis involves the reaction of a lead halide (e.g., PbI₂) with a methylammonium salt.

Experimental Workflow for Perovskite Synthesis

Caption: A generalized workflow for the synthesis of methylammonium lead halide perovskite thin films.

Performance of Methylammonium-Based Perovskite Solar Cells

The performance of perovskite solar cells is evaluated based on several key parameters, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Table 3 summarizes the performance of some methylammonium-based perovskite solar cells.

| Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| CH₃NH₃PbI₃ | 13.8 | 0.88 | 20.9 | 75 | Not specified |

| Mixed Cation/Halide | 25.2 | Not specified | Not specified | Not specified | Not specified |

Potential Applications of this compound

While less explored, the chemical nature of this compound suggests its potential utility in other areas of materials science.

Battery Technology

Sulfur-containing compounds are known to be effective electrolyte additives in lithium-ion batteries, where they can contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrodes. The sulfate group in this compound could potentially play a similar role. The methylammonium cation might also influence the electrolyte's ionic conductivity.

Proposed Mechanism of this compound in Battery Electrolytes

Caption: A logical diagram illustrating the hypothesized mechanism of this compound as an electrolyte additive in lithium-ion batteries.

Quantitative Data:

Currently, there is a lack of specific quantitative data on the performance of this compound as a battery electrolyte additive in the scientific literature. Research in this area is required to validate its potential benefits.

Polymer Synthesis

Methylamine contains a primary amine group, which is a reactive functional group for polymerization reactions. While methylamine itself is a gas, the salt form, this compound, is a solid that is easier to handle. It could potentially be used as a monomer or a precursor for the synthesis of nitrogen-containing polymers.

Potential Polymerization Pathway

Caption: A conceptual diagram showing a possible pathway for utilizing this compound in polymer synthesis.

Quantitative Data:

Catalysis

The acidic nature of the methylammonium cation and the presence of the sulfate anion suggest that this compound could have catalytic activity in certain organic reactions, such as condensation or esterification reactions. Additionally, it could serve as a precursor for the synthesis of nitrogen-doped carbon catalysts.

Potential Catalytic Application

Caption: A diagram illustrating two potential applications of this compound in catalysis.

Quantitative Data:

While the catalytic potential of ammonium salts is known, specific quantitative performance data for this compound as a catalyst is limited in the available literature. Further investigation is needed to determine its efficacy in various catalytic reactions.

Conclusion and Future Outlook

This compound is a versatile compound with a well-established and critical role in the fabrication of high-performance perovskite solar cells. Its potential applications in battery technology, polymer synthesis, and catalysis are intriguing but remain largely unexplored. Future research should focus on systematically investigating these potential applications, including detailed experimental studies to gather quantitative performance data. Such efforts could unlock new and valuable uses for this compound in the broader field of materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methylated Pyrimidine Derivatives Utilizing Methylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic structures in drug discovery and development, forming the core of numerous therapeutic agents. The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. While classical methods like the Biginelli and Pinner syntheses typically employ urea, thiourea, or amidines, the use of primary amines allows for the introduction of substituents on the pyrimidine ring nitrogen.[1][2] This document provides a detailed protocol for the synthesis of N-methylated pyrimidine derivatives, proposing the use of methylamine sulfate as a readily available and stable source of methylamine.

It is important to note that the direct use of this compound in a one-pot pyrimidine synthesis is not widely documented in peer-reviewed literature. The following protocol is a representative, theoretical method based on established principles of pyrimidine synthesis, involving the in situ generation of methylamine from its sulfate salt.

Principle of the Reaction

The proposed synthesis is a modification of the classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species.[1][3] In this protocol, this compound is treated with a base to generate free methylamine. The liberated methylamine then reacts with a 1,3-dicarbonyl compound, such as acetylacetone, to form an enamine intermediate. Subsequent cyclization, likely facilitated by an acid catalyst, would lead to the formation of the N-methylated dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine.

Experimental Protocols

Materials

-

This compound ((CH₃NH₃)₂SO₄)

-

1,3-Dicarbonyl compound (e.g., Acetylacetone)

-

Base (e.g., Sodium hydroxide, Potassium carbonate)

-

Solvent (e.g., Ethanol, Methanol)

-

Acid catalyst (e.g., Hydrochloric acid, p-Toluenesulfonic acid)

-

Oxidizing agent (optional, for aromatization, e.g., DDQ, manganese dioxide)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Safety Precautions

-

Methylamine is a flammable and corrosive gas/liquid with a strong odor. Handle in a well-ventilated fume hood.

-

Acids and bases used are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Protocol: Synthesis of 1,4,6-Trimethyl-1,2-dihydropyrimidine

This protocol describes the synthesis of 1,4,6-trimethyl-1,2-dihydropyrimidine from this compound and acetylacetone as a representative example.

-

Generation of Free Methylamine:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (12.41 g, 0.1 mol) in 100 mL of ethanol.

-

Slowly add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of ethanol to the stirring solution at room temperature. The addition should be done cautiously as it may be exothermic.

-

Stir the resulting suspension for 30 minutes to ensure the complete liberation of methylamine. The formation of a precipitate (sodium sulfate) will be observed.

-

-

Reaction with 1,3-Dicarbonyl Compound:

-

To the suspension containing free methylamine, add acetylacetone (10.01 g, 0.1 mol) dropwise at room temperature.

-

After the addition is complete, equip the flask with a reflux condenser.

-

-

Cyclization:

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 g) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium sulfate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

-

Aromatization (Optional):

-

To obtain the fully aromatic pyrimidine, the dihydropyrimidine product can be oxidized. Dissolve the purified dihydropyrimidine in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) at room temperature until the reaction is complete (monitored by TLC).

-

Work-up involves filtering off the oxidant/byproducts and evaporating the solvent. Further purification may be necessary.

-

Data Presentation

The following table provides representative quantitative data for the proposed synthesis. Yields are estimated based on similar pyrimidine syntheses.

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |

| This compound | 124.14 | 0.1 | 12.41 | - | Methylamine Source |

| Sodium Hydroxide | 40.00 | 0.2 | 8.00 | - | Base |

| Acetylacetone | 100.12 | 0.1 | 10.01 | 10.2 | 1,3-Dicarbonyl |

| Ethanol | 46.07 | - | - | 150 | Solvent |

| p-Toluenesulfonic acid | 172.20 | catalytic | ~0.1 | - | Catalyst |

| Product (Theoretical) | 1,4,6-Trimethylpyrimidine | - | - | - | - |

| Expected Yield | 123.18 | - | ~7.4 - 9.8 g | - | 60-80% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for pyrimidine synthesis.

Proposed Reaction Mechanism

Caption: Proposed reaction mechanism overview.

Conclusion